Home > Products > Screening Compounds P59416 > 5-Butylsulfonyl-3-[(4-methoxyphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
5-Butylsulfonyl-3-[(4-methoxyphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine -

5-Butylsulfonyl-3-[(4-methoxyphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Catalog Number: EVT-4663864
CAS Number:
Molecular Formula: C18H25N3O3S
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-tert-Butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound features a reduced pyridine ring adopting a half-chair conformation. The molecules form a C(5)C(5)[R(1)(2)(8)] chain of rings via two C-H...O hydrogen bonds. []
  • Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Both compounds contain a tetrahydropyridine ring fused to a pyrazole moiety. The variations lie in the substituents on the pyrazole and pyridine rings and the presence of the spiro-cyclohexane-dione group in this compound. []

3-tert-Butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: Similar to the previous compound, this molecule features a half-chair conformation for the reduced pyridine ring. It forms C(6)C(7)[R(2)(2)(11)] chains of rings through two C-H...O hydrogen bonds, further stabilized by a C-H...pi hydrogen bond. []

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

  • Compound Description: The six-membered ring in this compound adopts a half-chair conformation. The crystal structure reveals weak C—H⋯O interactions between molecules. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Despite differing substituents on the core structure, the shared core highlights a structural relationship. []

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound features a half-chair conformation for the reduced pyridine ring, with the methylsulfonyl group in an equatorial position. Molecules form centrosymmetric dimers via C-H...π(arene) hydrogen bonds. []
  • Relevance: This compound belongs to the same chemical class as 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, both containing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Similarities are present in the substituents on the pyrazole ring, with both compounds featuring aromatic substituents at the 3-position and sulfonyl groups at the 5-position. []
  • Compound Description: Similar to the previous compound, this molecule exhibits a half-chair conformation for the reduced pyridine ring and has a methylsulfonyl group in an equatorial site. Two C-H...O hydrogen bonds link molecules, forming ribbons of R33(18) rings, further connected by C-Cl...π(arene) interactions. []
  • Relevance: This compound also shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core and a methylsulfonyl group at the 5-position with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, demonstrating structural similarities within this class of compounds. []

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound displays a half-chair conformation for the reduced pyridine ring and a methylsulfonyl substituent at an equatorial position. Molecules are linked into sheets by C-H...O and C-H...π(arene) hydrogen bonds. []
  • Relevance: The presence of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core and the methylsulfonyl group at the 5-position links this compound structurally to 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, highlighting the recurring structural features within this compound series. []

3-tert-Butyl-7-(4-methoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This molecule features a reduced pyridine ring in a half-chair conformation. C-H...O hydrogen bonds connect the molecules into centrosymmetric dimers, further supported by a C-H...pi hydrogen bond. []
  • Relevance: Both this compound and 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine share the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core and the 4-methoxybenzyl substituent on the tetrahydropyridine ring, indicating a close structural relationship. []

3-tert-Butyl-7-(2,3-dimethoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound shows a half-chair conformation for the reduced pyridine ring. C-H...O hydrogen bonds link the molecules into simple chains. []
  • Relevance: The presence of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure, a key feature also present in 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, establishes a structural connection between the two compounds. []

3-tert-Butyl-4',4'-dimethyl-7-(3,4-methylenedioxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound exhibits a half-chair conformation in its reduced pyridine ring. A combination of C-H...O and C-H...pi hydrogen bonds links the molecules into a chain of edge-fused centrosymmetric rings. These chains are further connected by weak hydrogen bonds, forming supramolecular arrays in two or three dimensions. []
  • Relevance: The common 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure present in both this compound and 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine highlights their structural similarity despite variations in their substituents. []

3-tert-Butyl-4',4'-dimethyl-1-phenyl-7-(3,4,5-trimethoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol 0.67-solvate

  • Compound Description: This compound features a reduced pyridine ring in a half-chair conformation. Two independent C-H...O hydrogen bonds link the heterocyclic molecules into sheets. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, making it a structurally related compound. []

3-tert-Butyl-7-(4-chlorobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This compound features a half-chair conformation for its reduced pyridine ring. The heterocyclic components form centrosymmetric dimers through a single C-H...pi interaction. []
  • Relevance: The shared 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure between this compound and 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine confirms their structural relationship. Both compounds also share a benzyl substituent on the tetrahydropyridine ring, further highlighting their similarity. []

3-tert-Butyl-7-(4-bromobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This compound is isomorphous with the 4-chlorobenzyl analog and also exhibits a half-chair conformation for the reduced pyridine ring. Like the 4-chlorobenzyl analog, its heterocyclic components form centrosymmetric dimers through a C-H...pi interaction. []
  • Relevance: This compound is structurally analogous to 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, sharing the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core. They also share a benzyl substituent on the tetrahydropyridine ring, further solidifying their structural connection. []

3-tert-Butyl-7-(4-methylbenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This compound is isomorphous with both the 4-chlorobenzyl and 4-bromobenzyl analogs and also has a half-chair conformation for the reduced pyridine ring. It forms centrosymmetric dimers via a C-H...pi interaction, similar to the other analogs. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and also shares a benzyl substituent on the tetrahydropyridine ring, establishing their structural relationship. []

3-tert-Butyl-7-[4-(trifluoromethyl)benzyl]-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This compound shows a half-chair conformation for the reduced pyridine ring. Unlike its isomorphous analogs, its heterocyclic molecules form chains of centrosymmetric rings via C-H...O and C-H...pi hydrogen bonds. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The presence of a benzyl substituent on the tetrahydropyridine ring in both compounds further reinforces their structural relationship. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: This compound's hydrogenated pyridinone ring adopts an envelope conformation. The crystal structure is characterized by N-H⋯O and O-H⋯N hydrogen bonds between molecules. []
  • Relevance: While structurally different in some aspects, this compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, highlighting a connection based on this core structure. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine system where most atoms, excluding those carrying benzamido and oxo substituents, lie in one plane. Intermolecular hydrogen bonds involving the dihydropyridinone ring link molecules into infinite chains. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, indicating a structural connection despite variations in their substituents. []

3-tert-Butyl-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: In this compound, the pyrazole ring exhibits significant bond fixation, while the reduced pyridine ring adopts a half-chair conformation. The molecules are linked into sheets through N-H.O and C-H.O hydrogen bonds, forming alternating centrosymmetric R(2)(2)(12) and R(6)(6)(48) rings. []
  • Relevance: The shared 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core structure links this compound to 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine (Compound 13g)

  • Compound Description: This compound exhibits good activity against pathogens of the ESKAPE panel, exceeding that of nitrofurantoin. The study suggests the effectiveness of combining a tetrahydropyrazolopyridine (THPP) scaffold with a nitrofuran warhead. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

  • Compound Description: This compound is a crucial intermediate in the synthesis of Apixaban, a Factor Xa inhibitor. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and both compounds feature a 4-methoxyphenyl substituent, albeit at different positions. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

  • Compound Description: This compound, MHV370, acts as a potent and selective TLR7/8 antagonist. It shows promise in treating systemic autoimmune diseases and is currently in Phase 2 clinical trials for Sjögren's syndrome and mixed connective tissue disease. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure with the target compound, 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
  • Compound Description: JNJ 10329670 is a selective, orally available, and highly potent nonpeptidic, noncovalent inhibitor of human cathepsin S. It exhibits a high affinity (Ki of ∼30 nM) for human cathepsin S but shows much lower activity against the enzyme from other species. This selectivity makes it a valuable tool for investigating the role of cathepsin S in human systems. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold and methylsulfonyl group at the 5-position with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, demonstrating a structural relationship. []
  • Compound Description: This compound is a potent Factor Xa inhibitor. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
  • Compound Description: This compound is a potent Factor Xa inhibitor. []
  • Relevance: This compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core structure with 5-(butylsulfonyl)-3-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []

Properties

Product Name

5-Butylsulfonyl-3-[(4-methoxyphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

IUPAC Name

5-butylsulfonyl-3-[(4-methoxyphenyl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C18H25N3O3S/c1-3-4-11-25(22,23)21-10-9-17-16(13-21)18(20-19-17)12-14-5-7-15(24-2)8-6-14/h5-8H,3-4,9-13H2,1-2H3,(H,19,20)

InChI Key

OXDKQQKVGBPYDZ-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)N1CCC2=C(C1)C(=NN2)CC3=CC=C(C=C3)OC

Canonical SMILES

CCCCS(=O)(=O)N1CCC2=C(C1)C(=NN2)CC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.